3-Isopropoxyprop-1-yne
Overview
Description
3-Isopropoxyprop-1-yne, also known as 1-Propyne, 3-(1-methylethoxy)-, is a chemical compound with the molecular formula C6H10O and a molecular weight of 98.14 g/mol . It is an organic compound that belongs to the class of propargyl ethers. This compound is characterized by the presence of an isopropoxy group attached to a prop-1-yne backbone.
Preparation Methods
3-Isopropoxyprop-1-yne can be synthesized through various synthetic routes. One common method involves the reaction of propargyltrimethylsilane with isopropyl alcohol in the presence of a catalyst . The reaction conditions typically include the use of boron trifluoride diethyl etherate and 3-nitro(diacetoxyiodo)benzene at a temperature of 30°C . Industrial production methods may vary, but they generally follow similar principles of organic synthesis, utilizing appropriate catalysts and reaction conditions to achieve high yields.
Chemical Reactions Analysis
3-Isopropoxyprop-1-yne undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where the isopropoxy group or the prop-1-yne backbone is replaced by other functional groups.
Common reagents used in these reactions include boron trifluoride diethyl etherate, 3-nitro(diacetoxyiodo)benzene, and various catalysts . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-Isopropoxyprop-1-yne has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate the interactions of propargyl ethers with biological systems.
Medicine: Research into potential pharmaceutical applications of this compound is ongoing, particularly in the development of new drugs.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Isopropoxyprop-1-yne involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context of its use, such as in biochemical studies or pharmaceutical research. The compound’s effects are mediated through its chemical structure, which allows it to participate in various reactions and interactions at the molecular level .
Comparison with Similar Compounds
3-Isopropoxyprop-1-yne can be compared with other similar compounds, such as:
Propargyl ethers: These compounds share a similar propargyl ether backbone but differ in the substituents attached to the ether group.
Alkynes: Compounds with a triple bond, like this compound, but with different functional groups attached.
The uniqueness of this compound lies in its specific combination of an isopropoxy group and a prop-1-yne backbone, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-prop-2-ynoxypropane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-4-5-7-6(2)3/h1,6H,5H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSBQHAPINGYIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001308615 | |
Record name | 3-(1-Methylethoxy)-1-propyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001308615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53135-63-0 | |
Record name | 3-(1-Methylethoxy)-1-propyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53135-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1-Methylethoxy)-1-propyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001308615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(propan-2-yloxy)prop-1-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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